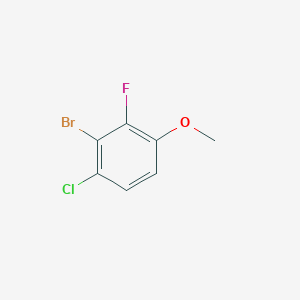
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on a benzene ring. It is a polyhalogenated benzene derivative, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methoxybenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-bromo-2-chloro-4-fluorobenzene with sodium methoxide. This reaction proceeds under mild conditions and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including halogenation and methoxylation reactions. The process often starts with commercially available fluoroarenes, which undergo sequential halogenation and substitution reactions to introduce the bromine, chlorine, and methoxy groups .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic aromatic substitution with sodium methoxide.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for introducing the methoxy group.
Electrophilic Aromatic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride, is used for halogenation reactions.
Major Products Formed
Nucleophilic Substitution: The major product is this compound.
Electrophilic Aromatic Substitution: Depending on the reaction conditions, various polyhalogenated benzene derivatives can be formed.
Scientific Research Applications
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-fluoro-4-methoxybenzene involves its participation in nucleophilic and electrophilic aromatic substitution reactions. In nucleophilic substitution, the methoxy group is introduced by the attack of a nucleophile (sodium methoxide) on the aromatic ring, followed by the elimination of a leaving group (fluorine) . In electrophilic substitution, the aromatic ring undergoes attack by an electrophile (e.g., bromine cation), forming a positively charged intermediate, which then loses a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: This compound is similar in structure but lacks the methoxy group.
2-Bromo-4-fluoro-1-iodobenzene: This compound has an iodine substituent instead of chlorine and methoxy groups.
Uniqueness
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene is unique due to the presence of multiple halogen substituents and a methoxy group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKCBAILKVXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


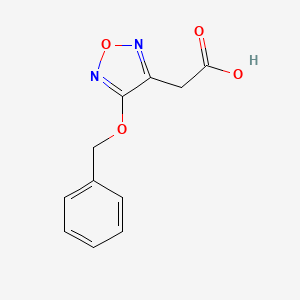



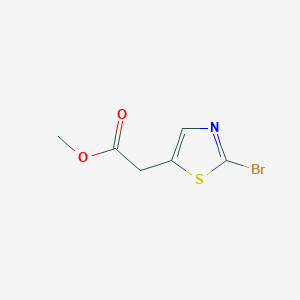
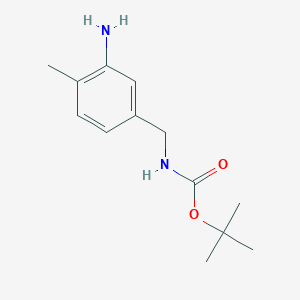
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7961541.png)
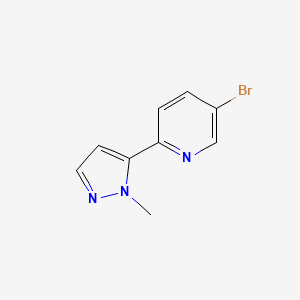



![2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7961575.png)
